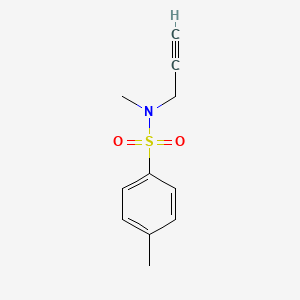

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-

Description

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- (CAS: 132330-44-0), is a substituted benzenesulfonamide derivative characterized by a 4-methyl group on the benzene ring and two nitrogen-bound substituents: a dimethyl group and a propargyl (2-propyn-1-yl) moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and antimicrobial activity .

Synthesis of such derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds are synthesized via tosylation of amines or substitution of sulfonate esters with azide or alkyne groups .

Properties

IUPAC Name |

N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMSNFFZKULPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240132-49-4 | |

| Record name | N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylpropynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used

Scientific Research Applications

Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The propynyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propargyl vs. Allyl Groups

- Target Compound (N,4-dimethyl-N-2-propyn-1-yl-) : The propargyl group’s linear geometry and sp-hybridized carbon may enhance binding to enzymes like carbonic anhydrase (CA) through hydrophobic or π-π interactions .

- N,N-Diallyl-4-methylbenzenesulfonamide : The allyl groups (sp² hybridization) offer greater conformational flexibility but reduced electron-withdrawing effects compared to propargyl. This derivative shows moderate antimicrobial activity but lower CA inhibition than propargyl analogs .

Aromatic vs. Heterocyclic Substituents

- N-(5-Nitro-2-pyridinyl)-4-methylbenzenesulfonamide : Incorporation of a nitro-pyridinyl group significantly improves binding affinity (Vina score: −9.5 kcal/mol) to viral VP1 proteins, attributed to the nitro group’s electron-withdrawing properties enhancing polar interactions .

- (Z)-N-(Thiadiazolylidene)benzenesulfonamide : Thiadiazole rings enhance TrkA kinase inhibition (observed activity: 0.2920 in QSAR models), likely due to hydrogen bonding with the kinase active site .

Comparative Pharmacological Profiles

Key Research Findings and Trends

Carbonic Anhydrase Inhibition : The benzenesulfonamide core is critical for CA binding. Propargyl and ureido substituents improve isoform selectivity (e.g., hCA IX/XII over hCA I/II) .

Antiviral and Antimicrobial Activity : Nitro and heterocyclic groups (e.g., pyridinyl, thiadiazole) enhance binding to viral proteins (e.g., VP1) or bacterial targets, as seen in docking studies .

QSAR Insights: Electron-withdrawing groups (e.g., −NO₂) and rigid substituents (e.g., propargyl) correlate with improved inhibitory activity in machine learning models .

Biological Activity

Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- , exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.

The biological activity of benzenesulfonamides often involves their interaction with specific biochemical pathways. For instance, some studies indicate that these compounds can inhibit certain enzymes or receptors that play critical roles in physiological processes.

- Cardiovascular Effects : Research has demonstrated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. For example, experiments using isolated rat hearts showed that specific derivatives decreased perfusion pressure in a time-dependent manner, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .

- Antimicrobial Activity : Many benzenesulfonamide compounds exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism makes them effective against a variety of bacterial infections.

Case Study: Cardiovascular Impact

A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The experimental design included various groups treated with different concentrations of benzenesulfonamide and its derivatives. Below is a summary table of the experimental setup:

| Group | Compound | Dose (nM) | Observations |

|---|---|---|---|

| I | Control | - | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 | Baseline perfusion pressure |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Moderate decrease in perfusion pressure |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Significant decrease in perfusion pressure |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Marked decrease in perfusion pressure |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Mild decrease in perfusion pressure |

The results indicated that Compound 4 , specifically 4-(2-amino-ethyl)-benzenesulfonamide, was the most effective at reducing perfusion pressure compared to the control and other compounds tested .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of benzenesulfonamides:

- Calcium Channel Interaction : The theoretical interaction of certain benzenesulfonamides with L-type calcium channels suggests that these compounds may act as negative inotropic agents, potentially useful in treating conditions like hypertension or heart failure .

- Antimicrobial Efficacy : The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide group can enhance antimicrobial activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.